molecular formula C6H9NO2 B8643834 3-(methoxymethyl)-5-methyl-1,2-oxazole

3-(methoxymethyl)-5-methyl-1,2-oxazole

Cat. No. B8643834
M. Wt: 127.14 g/mol
InChI Key: VPCWMMUBQDBJCB-UHFFFAOYSA-N
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Patent
US07884107B2

Procedure details

Sodium methoxide (30% in methanol, 7.46 mmol) was added to 3-chloromethyl-5-methyisoxazole (491 mg, 3.73 mmol) in methanol (4 mL) at room temperature under nitrogen. The reaction mixture was stirred for 15 h at room temperature then heated to reflux for 3 h. After cooling to room temperature the reaction was diluted with ether (75 mL) and washed with saturated aqueous ammonium chloride (15 mL), water (15 mL), and brine (15 mL). The organic layer was dried over magnesium sulfate, filtered, and evaporated to provide 362 mg (76% yield) of 3-methoxymethyl-5-methyl isoxazole as a clear liquid which was used in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ ppm 6.02 (s, 1H), 4.48 (s, 2H), 3.38 (s, 3H), 2.42 (d, J=0.6 Hz, 3H).
Name
Sodium methoxide
Quantity
7.46 mmol
Type
reactant
Reaction Step One
Quantity
491 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[CH2:5][C:6]1[CH:10]=[C:9]([CH3:11])[O:8][N:7]=1>CO.CCOCC>[CH3:1][O:2][CH2:5][C:6]1[CH:10]=[C:9]([CH3:11])[O:8][N:7]=1 |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
7.46 mmol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
491 mg
Type
reactant
Smiles
ClCC1=NOC(=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction
WASH
Type
WASH
Details
washed with saturated aqueous ammonium chloride (15 mL), water (15 mL), and brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COCC1=NOC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 362 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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